molecular formula C18H17N3O2S B2523182 N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 895457-91-7

N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2523182
CAS No.: 895457-91-7
M. Wt: 339.41
InChI Key: PLPPIBFWICVQSS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Furan and thiophene rings are crucial structural units in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These heteroaromatic substituents have been shown to significantly impact the biological activity of molecules, influencing antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl with heteroaryl substituents has been a focus of structure-activity relationship studies, seeking compounds with optimized activity and selectivity (Ostrowski, 2022).

Arylmethylidenefuranones and Their Reactions

Arylmethylidene derivatives of 3H-furan-2-ones have been systematized for their reactions with various nucleophilic agents, leading to the formation of a wide range of compounds with potential biological applications, such as amides, benzofurans, and pyridazinones. These reactions are influenced by the structure of the initial reagents and the conditions of the reaction, demonstrating the versatility of furan derivatives in synthetic organic chemistry (Kamneva et al., 2018).

Pyrolysis of Sugars and Cellulose

The pyrolysis of sugars and cellulose, leading to the formation of furans, highlights the potential application of furan derivatives in understanding smoke formation and possibly in the development of biofuels. The study indicates multiple pathways to furan production from glucose, fructose, and sucrose, suggesting the significant role of furan derivatives in thermal processes and their potential environmental impact (Sanders et al., 2003).

Desulfurization and Deoxygenation by Palladium Surface

Research into the decomposition mechanisms of thiophene and furan on Pd(111) surfaces underscores the importance of these heterocycles in catalysis and environmental chemistry. The distinct pathways observed for the decomposition of thiophene and furan derivatives highlight their potential applications in refining processes and the development of catalysts for environmental remediation (Caldwell & Land, 1997).

Furan Fatty Acids and Health

The study on furan fatty acids discusses their occurrence in various foods and their potential health benefits, such as antioxidant and anti-inflammatory activities. This research emphasizes the importance of furan derivatives in nutrition and potential therapeutic applications, highlighting the need for further investigation into their health effects (Xu et al., 2017).

Mechanism of Action

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)16-8-9-18(21-20-16)24-12-17(22)19-11-15-3-2-10-23-15/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPPIBFWICVQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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